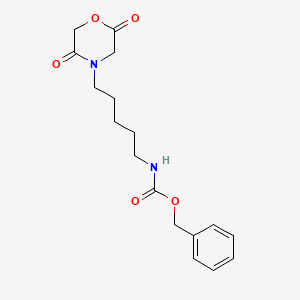
Benzyl (5-(2,5-dioxomorpholino)pentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate is a chemical compound with the molecular formula C17H22N2O5 and a molecular weight of 334.37 g/mol It is characterized by the presence of a benzyl group, a morpholino ring, and a carbamate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate typically involves the reaction of benzyl chloroformate with 5-(3,6-dioxomorpholino)pentylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to achieve high efficiency and minimal by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives or carbamates.
Aplicaciones Científicas De Investigación
Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 5-(2,5-dioxomorpholino)pentylcarbamate
- Benzyl 5-(3,6-dioxo-1,2-oxazinan-2-yl)pentylcarbamate
Uniqueness
Benzyl 5-(3,6-dioxomorpholino)pentylcarbamate is unique due to its specific structural features, such as the presence of a morpholino ring and a carbamate linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C17H22N2O5 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
benzyl N-[5-(2,5-dioxomorpholin-4-yl)pentyl]carbamate |
InChI |
InChI=1S/C17H22N2O5/c20-15-13-23-16(21)11-19(15)10-6-2-5-9-18-17(22)24-12-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,22) |
Clave InChI |
BIMMQFFXWILZHR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)OCC(=O)N1CCCCCNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















